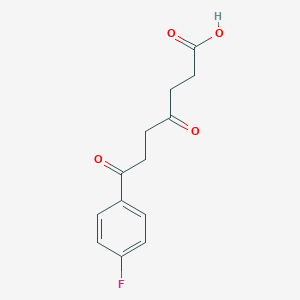

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(16)7-5-11(15)6-8-13(17)18/h1-4H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZDIGSNWYUHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365808 | |

| Record name | 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566-06-9 | |

| Record name | 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the realm of drug discovery and development, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. A molecule's success is not solely dictated by its interaction with a biological target, but is fundamentally governed by its physicochemical properties. These intrinsic characteristics, such as melting point, solubility, and acidity (pKa), dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability, efficacy, and safety.[1][2][3][4][5] This guide provides a comprehensive overview of the key physicochemical properties of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a compound of interest in medicinal chemistry, and outlines detailed protocols for their experimental determination. Understanding these properties is paramount for predicting a drug candidate's behavior in biological systems and for making informed decisions throughout the drug development pipeline.[1][3]

Core Physicochemical Properties of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

| Physicochemical Property | Expected Characteristic/Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₃FO₄ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 252.24 g/mol | Influences diffusion, membrane permeability, and overall "drug-likeness".[4] |

| Melting Point (°C) | Solid at room temperature; expected to be sharp for a pure substance. A related compound, 4,6-Dioxoheptanoic acid, has a melting point of 66-67 °C.[6] | Purity indicator; influences formulation and storage stability.[7] |

| Solubility | Expected to have low aqueous solubility but will be soluble in alkaline solutions and organic solvents. | Crucial for absorption and bioavailability; impacts formulation strategies.[3][8] |

| pKa | The carboxylic acid moiety will have a pKa around 4-5. | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[3][9] |

| logP | A related compound, 7-(4-methylphenyl)-4,7-dioxoheptanoic acid, has a predicted logP of 1.56. | A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism.[3][10] |

Experimental Determination of Physicochemical Properties

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7] The sharpness of the melting point is a reliable indicator of purity.[11]

Experimental Protocol: Capillary Method

This is a common and straightforward method for determining the melting point of a crystalline solid.[12]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is completely dry and in a fine powder form.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a rough estimate.[7]

-

Accurate Determination: For an accurate measurement, heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate melting point determination. A finely powdered sample ensures uniform heat distribution.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point using the capillary method.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. For drug candidates, aqueous solubility is a critical factor for oral absorption.[3] The presence of a carboxylic acid group in 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid suggests that its aqueous solubility will be pH-dependent.[8]

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of the compound in various solvents relevant to pharmaceutical development.

Step-by-Step Methodology:

-

Water Solubility:

-

Add approximately 1-2 mg of the compound to a small test tube.

-

Add 1 mL of deionized water in small portions, vortexing after each addition.[14]

-

Observe if the compound dissolves completely. If it does, it is considered water-soluble.

-

-

pH-Dependent Aqueous Solubility:

-

If the compound is insoluble in water, test its solubility in aqueous acidic and basic solutions.

-

5% Sodium Bicarbonate (NaHCO₃) Solution: Add 1 mL of 5% NaHCO₃ to a test tube containing 1-2 mg of the compound. Effervescence and dissolution indicate the presence of a strong acid, such as a carboxylic acid.[15]

-

5% Sodium Hydroxide (NaOH) Solution: If insoluble in NaHCO₃, test with 1 mL of 5% NaOH. Dissolution indicates a weakly acidic compound.[16]

-

5% Hydrochloric Acid (HCl) Solution: Test solubility in 1 mL of 5% HCl to check for basic functional groups (not expected for this compound).[15]

-

-

Solubility in Organic Solvents:

-

Assess solubility in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM) using a similar procedure as in step 1.

-

Causality Behind Experimental Choices: The use of NaHCO₃ and NaOH solutions helps to deprotonate the carboxylic acid, forming a more polar and water-soluble carboxylate salt.[8] This is a key principle used in the formulation of acidic drugs. Testing in various organic solvents provides information for potential formulation in non-aqueous vehicles and for analytical method development.

Workflow for Solubility Determination

Caption: Decision tree for the qualitative solubility assessment of an organic acid.

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. For a drug molecule, the pKa value determines the extent of ionization at a given pH, which in turn affects its solubility, lipophilicity, and ability to permeate biological membranes.[3]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound.[9]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and dissolve it in a known volume of a suitable solvent, typically a co-solvent mixture like water/methanol if aqueous solubility is low.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[9]

Causality Behind Experimental Choices: This method directly measures the change in proton concentration (as pH) as the acid is neutralized by a base. The half-equivalence point is chosen for pKa determination because at this point, the concentrations of the protonated acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.

Alternative Method: ¹H NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values, especially for compounds that are not amenable to potentiometric titration or are only available in small quantities.[17][18][19][20] This method relies on monitoring the change in the chemical shift of protons adjacent to the ionizing functional group as a function of pH.[17][19]

Conceptual Relationship of Physicochemical Properties to ADME

Caption: Interplay between key physicochemical properties and the ADME profile of a drug candidate.

Conclusion

The systematic evaluation of the physicochemical properties of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a foundational step in its assessment as a potential drug candidate. While definitive experimental values require laboratory investigation, the protocols and principles outlined in this guide provide a robust framework for such an analysis. By understanding and experimentally determining its melting point, solubility profile, and pKa, researchers can gain critical insights into the compound's "drug-like" potential, anticipate its pharmacokinetic behavior, and strategically guide its development from the laboratory to the clinic. This emphasis on fundamental physicochemical characterization is a hallmark of a scientifically rigorous and ultimately more successful drug discovery program.

References

- Google. (2026). Current time in Brisbane, AU.

- Anonymous. (2015). Importance of Physicochemical Properties In Drug Discovery. Vertex AI Search.

- Kypreos, A. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Anonymous. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Vertex AI Search.

- Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- LookChem. (2023). What are the physicochemical properties of drug?. LookChem.

- Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube.

- National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. NIH.

- ResearchGate. (n.d.). Measurement of the p K a Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants | Request PDF.

- Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada.

- The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.

- Anonymous. (n.d.).

- SSERC. (n.d.).

- Anonymous. (n.d.).

- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry.

- Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Anonymous. (2021). experiment (1)

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Scribd.

- Quora. (2017). How can you determine the solubility of organic compounds?. Quora.

- Chemistry LibreTexts. (2019). 4.4 Solubility. Chemistry LibreTexts.

- YouTube. (2021). Solubility of Carboxylic Acids N5. YouTube.

- TargetMol. (n.d.). 4,6-Dioxoheptanoic acid | Endogenous Metabolite. TargetMol.

- BuyersGuideChem. (n.d.). 7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid ethyl ester, (3R,5S) | C27H28FNO4. BuyersGuideChem.

- PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. PrepChem.com.

- PubChem. (n.d.). 4,7-Dioxoheptanoic acid | C7H10O4 | CID 21080046. PubChem.

- MedChemExpress. (n.d.). 4,6-Dioxoheptanoic acid (Succinylacetone) | Endogenous Metabolite. MedChemExpress.

- ChemScene. (n.d.). 51568-18-4 | 4,6-Dioxoheptanoic acid. ChemScene.

- National Institutes of Health. (n.d.). 7-Oxoheptanoic acid | C7H12O3 | CID 169732. PubChem.

- gsrs. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. gsrs.

- Sigma-Aldrich. (n.d.). 4,6-Dioxoheptanoic acid-3,4,5,6,7-13C5 Aldrich. Sigma-Aldrich.

- Reddit. (2021). 7-oxooctanoic acid synthesis : r/chemhelp. Reddit.

- Chemdiv. (n.d.). Compound 7-(4-methylphenyl)-4,7-dioxoheptanoic acid. Chemdiv.

- Amerigo Scientific. (n.d.). 7-(4-Fluorophenyl)-7-oxoheptanoic acid. Amerigo Scientific.

- Sigma-Aldrich. (n.d.). 4,6-Dioxoheptanoic acid powder 51568-18-4. Sigma-Aldrich.

- National Institutes of Health. (n.d.). Succinylacetone | C7H10O4 | CID 5312. PubChem.

- Anonymous. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Unknown Source.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. fiveable.me [fiveable.me]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. 4,6-Dioxoheptanoic acid powder 51568-18-4 [sigmaaldrich.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Compound 7-(4-methylphenyl)-4,7-dioxoheptanoic acid - Chemdiv [chemdiv.com]

- 11. athabascau.ca [athabascau.ca]

- 12. westlab.com [westlab.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. quora.com [quora.com]

- 17. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Kynurenine Pathway as a Therapeutic Target

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, and its dysregulation has been implicated in a wide range of neurological and inflammatory disorders.[1] This pathway produces several neuroactive metabolites, including the neurotoxic quinolinic acid and the neuroprotective kynurenic acid.[2][3] Consequently, modulating the enzymes within this pathway to rebalance the levels of these metabolites presents a promising therapeutic strategy for conditions such as schizophrenia, neurodegenerative diseases, and cancer.[4][5] Key enzymatic targets for intervention include indoleamine 2,3-dioxygenase (IDO), kynurenine 3-monooxygenase (KMO), and kynurenine aminotransferases (KATs).[4][5]

This guide focuses on the hypothesized mechanism of action of a novel small molecule, 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. Based on its structural characteristics, we propose a targeted investigation into its potential role as an inhibitor of kynurenine aminotransferase II (KAT II), a key enzyme responsible for the synthesis of kynurenic acid in the brain.[6][7]

Compound of Interest: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a dicarboxylic acid derivative with a terminal fluorophenyl group. Its chemical structure, particularly the diketo acid moiety, bears resemblance to substrates and inhibitors of enzymes involved in amino acid metabolism.[8] The presence of the 4-fluorophenyl group can enhance binding affinity and metabolic stability, making it an interesting candidate for drug development.

| Property | Value |

| Molecular Formula | C13H13FO4 |

| Molecular Weight | 252.24 g/mol |

| Structure | |

| Key Features | Dioxoheptanoic acid backbone, 4-fluorophenyl group |

Hypothesized Mechanism of Action: Inhibition of Kynurenine Aminotransferase II (KAT II)

We hypothesize that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid functions as an inhibitor of kynurenine aminotransferase II (KAT II). KATs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of L-kynurenine to kynurenic acid.[8] Elevated levels of kynurenic acid in the brain have been linked to cognitive deficits in psychiatric disorders, making KAT II inhibition a viable therapeutic approach.[6][9]

The rationale for this hypothesis is based on the structural similarity of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid to L-kynurenine and other known KAT inhibitors which also possess dicarboxylic acid features.[8] The proposed mechanism involves the competitive binding of the compound to the active site of KAT II, thereby preventing the transamination of L-kynurenine.

Caption: Proposed mechanism of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid as a KAT II inhibitor.

Experimental Validation of the Mechanism of Action

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo studies.

In Vitro Enzyme Inhibition Assay

Objective: To determine if 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid directly inhibits the enzymatic activity of recombinant human KAT II and to determine its potency (IC50).

Protocol:

-

Enzyme and Substrates: Obtain recombinant human KAT II. Prepare stock solutions of L-kynurenine, α-ketoglutarate, and pyridoxal-5'-phosphate (PLP).

-

Inhibitor Preparation: Prepare a stock solution of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Assay Reaction: In a 96-well plate, combine KAT II, PLP, and varying concentrations of the test compound. Initiate the reaction by adding L-kynurenine and α-ketoglutarate.

-

Detection: The formation of kynurenic acid can be measured spectrophotometrically or by HPLC.

-

Data Analysis: Plot the percentage of KAT II inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

| Parameter | Description |

| Enzyme | Recombinant Human KAT II |

| Substrates | L-kynurenine, α-ketoglutarate |

| Cofactor | Pyridoxal-5'-phosphate (PLP) |

| Test Compound | 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid |

| Detection Method | Spectrophotometry or HPLC |

| Primary Endpoint | IC50 Value |

Cell-Based Assay for Kynurenic Acid Production

Objective: To assess the ability of the compound to reduce the production of kynurenic acid in a cellular context.

Protocol:

-

Cell Culture: Use a cell line that expresses KAT II, such as astrocytes or a suitably engineered cell line (e.g., HEK293 cells overexpressing KAT II).

-

Treatment: Culture the cells in the presence of L-kynurenine to stimulate kynurenic acid production. Treat the cells with varying concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

-

Sample Collection: After a suitable incubation period, collect the cell culture supernatant.

-

Quantification of Kynurenic Acid: Measure the concentration of kynurenic acid in the supernatant using LC-MS/MS for high sensitivity and specificity.

-

Data Analysis: Determine the dose-dependent effect of the compound on kynurenic acid production.

Caption: Workflow for the cell-based kynurenic acid production assay.

In Vivo Microdialysis for Brain Neurochemistry

Objective: To determine if systemic administration of the compound can reduce extracellular levels of kynurenic acid in the brains of live animals and affect related neurotransmitter levels.

Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Implantation: Surgically implant a microdialysis probe into a relevant brain region, such as the prefrontal cortex or hippocampus.

-

Compound Administration: Administer 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid orally or via intraperitoneal injection.

-

Microdialysis Sampling: Collect dialysate samples at regular intervals before and after compound administration.

-

Neurochemical Analysis: Analyze the dialysate for kynurenic acid, glutamate, and dopamine levels using HPLC with electrochemical or fluorescence detection, or LC-MS/MS.[6]

-

Data Analysis: Compare the post-administration levels of neurochemicals to the baseline levels. A successful KAT II inhibitor should decrease kynurenic acid and potentially increase glutamate and dopamine levels.[6]

Interpretation of Results and Future Directions

A successful outcome from these experiments would be the demonstration of potent and selective inhibition of KAT II by 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, leading to a reduction in kynurenic acid levels both in vitro and in vivo. This would provide strong evidence for the hypothesized mechanism of action.

Future work would involve a full preclinical development program, including:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its relationship to the observed pharmacological effects.

-

Toxicology studies: To assess the safety profile of the compound.

-

Efficacy studies in animal models of disease: To evaluate the therapeutic potential of the compound in relevant models of schizophrenia or other neurological disorders.

Conclusion

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid represents a promising chemical scaffold for the development of novel therapeutics targeting the kynurenine pathway. The structured experimental approach outlined in this guide provides a clear path to validating its hypothesized mechanism as a KAT II inhibitor and advancing it towards clinical consideration.

References

Sources

- 1. scbt.com [scbt.com]

- 2. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of human kynurenine aminotransferase isozymes by estrogen and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid

Abstract: This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used for the structural elucidation and characterization of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal logic behind experimental choices. By integrating theoretical predictions with practical, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide serves as a self-validating framework for confirming the molecular structure of this and similar keto-acid compounds. All methodologies are grounded in authoritative scientific principles and supported by comprehensive references.

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further development. 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a molecule incorporating an aryl ketone, an aliphatic ketone, and a terminal carboxylic acid, presents a rich tapestry of functional groups for spectroscopic analysis. The presence of a fluorine atom provides an additional unique probe, particularly in NMR spectroscopy. This guide details the integrated application of NMR, IR, and MS to provide a holistic and definitive characterization of its molecular architecture. Understanding the principles behind how each technique interrogates a different aspect of the molecule's structure is key to interpreting the resulting data with confidence.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion, the atoms of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid are numbered as shown below. This convention will be used throughout the guide to reference specific protons and carbons.

Caption: Predicted ESI fragmentation pathway for the target molecule.

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water (50:50).

-

LC Method: Inject the sample into a Liquid Chromatography system equipped with a C18 column. Use a gradient elution profile, for example, starting with 95% water (with 0.1% formic acid) and ramping to 95% acetonitrile (with 0.1% formic acid) over several minutes. This separates the compound of interest from any impurities.

-

MS Method (Negative Ion Mode):

-

Set the mass spectrometer to operate in negative ion mode (ESI-).

-

Set the mass range from m/z 50 to 500.

-

The primary ion observed should be the deprotonated molecule, [M-H]⁻, at m/z 251.07.

-

-

MS/MS Fragmentation: Perform a targeted MS/MS experiment on the precursor ion at m/z 251.07. This will induce fragmentation and allow for the detection of the characteristic product ions described in the diagram above.

Integrated Spectroscopic Confirmation

No single technique provides the complete picture. True structural confirmation comes from the synergy of all three analyses.

-

MS confirms the molecular formula is C₁₃H₁₃FO₄.

-

IR confirms the presence of the key functional groups: carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), aryl ketone (C=O at ~1685 cm⁻¹), and aliphatic ketone (C=O at ~1715 cm⁻¹).

-

NMR provides the final, unambiguous proof by mapping the exact placement and connectivity of these groups. ¹H NMR shows the characteristic aromatic splitting pattern of a 1,4-disubstituted ring and the four distinct methylene triplets of the heptanoic acid chain. ¹³C NMR confirms the presence of 11 unique carbon environments (with C2'/C6' and C3'/C5' being equivalent), including the three distinct carbonyl carbons at their predicted chemical shifts.

Table 4: Summary of Spectroscopic Evidence

| Technique | Observation | Conclusion |

| MS (ESI-) | [M-H]⁻ peak at m/z 251.07 | Correct Molecular Weight (252.24 g/mol ) and Formula (C₁₃H₁₃FO₄) |

| IR | Broad O-H (3300-2500 cm⁻¹); Three distinct C=O peaks (~1715, 1710, 1685 cm⁻¹); Ar-F (~1230 cm⁻¹) | Presence of carboxylic acid, aliphatic ketone, conjugated aryl ketone, and fluorophenyl group confirmed. |

| ¹H NMR | Aromatic signals (dd, t); Four aliphatic triplets (2H each); Broad COOH singlet (>10 ppm) | Confirms 1,4-disubstituted phenyl ring and the linear C6 alkyl chain attached to the acid. |

| ¹³C NMR | Three carbonyl peaks (~196, 208, 174 ppm); Four aromatic peaks (with C-F splitting); Four aliphatic peaks | Confirms all 11 unique carbon environments and their chemical nature. |

This integrated dataset provides a robust and self-validating confirmation of the structure as 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

References

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Catalytic Oxidation. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

Szafran, Z., & Pike, R. M. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Wiley-VCH GmbH. (n.d.). 4-Fluoroacetophenone. SpectraBase. [Link]

-

Chemistry Stack Exchange. (2016). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

-

Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. [Link]

-

National Institutes of Health. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. [Link]

-

Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

An In-Depth Technical Guide to the Solubility and Stability of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer: 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a novel chemical entity for which extensive public data is not available. This guide, therefore, serves as a comprehensive methodological framework. It outlines the principles and experimental protocols a researcher would employ to thoroughly characterize the solubility and stability of this compound, using predictive analysis based on its chemical structure and established pharmaceutical science practices. The data presented herein is representative and for illustrative purposes.

Executive Summary

The successful development of any new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a detailed technical overview of the necessary studies to characterize 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. We will explore its predicted properties based on its molecular structure, outline rigorous experimental protocols for determining its solubility in various relevant media, and detail a comprehensive stability-indicating program, including forced degradation studies. The ultimate goal is to build a robust data package to inform formulation development, analytical method validation, and regulatory submissions.

Physicochemical Profile and Predicted Characteristics

The molecular structure of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid dictates its behavior in solution. A preliminary in silico analysis is crucial for designing efficient experimental studies.

-

Structure:

-

Carboxylic Acid Group: This functional group imparts acidic properties and is a primary driver of pH-dependent solubility. At pH values above its pKa, the carboxylate anion will form, significantly increasing aqueous solubility.

-

Fluorophenyl Group: The fluorophenyl ring introduces a hydrophobic region, which will tend to decrease aqueous solubility. The high electronegativity of fluorine can influence electronic distribution but its impact on solubility is generally moderate.

-

Dioxoheptanoic Chain: The two ketone (oxo) groups are polar and can participate in hydrogen bonding, potentially enhancing solubility in polar solvents. However, the overall aliphatic chain contributes to the molecule's lipophilicity.

-

-

Predicted Properties (Illustrative):

-

pKa: The carboxylic acid is predicted to have a pKa in the range of 4.5 - 5.0. This is a critical parameter, as the molecule's charge state and, consequently, its solubility will change dramatically around this pH.

-

LogP: The calculated partition coefficient (LogP) is likely to be in the range of 1.5 - 2.5, suggesting moderate lipophilicity. This indicates that while it may have some aqueous solubility, it will also have an affinity for non-polar environments.

-

Aqueous and Solvent Solubility Assessment

A comprehensive understanding of solubility is paramount for developing both oral and parenteral dosage forms. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[1] A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1]

Rationale for Solvent Selection

The choice of solvents should be systematic, covering a range of polarities and pH values to mimic physiological conditions and anticipate formulation challenges.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are selected to simulate the pH of the stomach, small intestine, and blood, respectively.

-

Organic and Co-solvents: Solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are commonly used in liquid formulations to enhance the solubility of poorly water-soluble compounds.[1][2]

-

Biorelevant Media (FaSSIF/FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate prediction of in vivo solubility by including bile salts and lecithin.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[3][4] It involves adding an excess of the compound to a solvent and agitating it until equilibrium is reached.[3]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid (e.g., 10 mg) to a series of 2 mL glass vials.

-

Solvent Addition: Add 1 mL of each selected solvent/buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.[3][4] The presence of undissolved solid should be visually confirmed at the end of the period.[3]

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or UPLC-MS method.

Representative Solubility Data

The following table presents hypothetical, yet scientifically plausible, solubility data for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

| Solvent/Medium | pH | Temperature (°C) | Predicted Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | 50 |

| Acetate Buffer | 4.5 | 25 | 450 |

| Phosphate Buffer | 6.8 | 25 | >2000 |

| Phosphate Buffer | 7.4 | 37 | >2500 |

| Water | ~7.0 | 25 | 1500 |

| Ethanol | N/A | 25 | >5000 |

| Propylene Glycol | N/A | 25 | >3000 |

| PEG 400 | N/A | 25 | >4000 |

This data illustrates the expected pH-dependent solubility profile, with low solubility in acidic conditions and significantly higher solubility as the carboxylic acid deprotonates at higher pH.

Visualization: Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement to determine the re-test period for a drug substance or shelf life for a drug product.[5][6][7] Forced degradation studies, or stress testing, are intentionally performed to identify potential degradation products and establish the stability-indicating power of analytical methods.[8][9][10]

Predicted Degradation Pathways

Based on the structure of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, several degradation pathways are plausible under stress conditions:

-

Hydrolysis: The ketone functional groups could be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

-

Oxidation: The aliphatic chain could be susceptible to oxidative degradation, potentially leading to chain cleavage or the formation of hydroxylated impurities.

-

Decarboxylation: While less common, thermal stress could potentially lead to the loss of the carboxylic acid group.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without secondary reactions.

Step-by-Step Protocol:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for 4 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 72 hours. Also, heat the stock solution at 60°C for 24 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][11]

-

-

Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC/UPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products.

Representative Stability Data

| Stress Condition | % Degradation of Parent | Major Degradation Products (DPs) |

| 0.1 N HCl, 60°C, 24h | ~8% | DP-1 (m/z = ...), DP-2 (m/z = ...) |

| 0.1 N NaOH, RT, 4h | ~15% | DP-3 (m/z = ...), DP-4 (m/z = ...) |

| 3% H₂O₂, RT, 24h | ~12% | DP-5 (m/z = ...), DP-6 (m/z = ...) |

| Thermal (Solid, 105°C, 72h) | <1% | No significant degradation |

| Photolytic (ICH Q1B) | ~5% | DP-7 (m/z = ...) |

This illustrative data suggests the compound is most susceptible to basic and oxidative conditions, and relatively stable to heat.

Visualization: Potential Degradation Pathways

Caption: Potential Degradation Pathways Under Stress.

Analytical Methodology

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique.

-

Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm) is a good starting point.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., Acetonitrile or Methanol).

-

Detection:

-

UV/PDA: To quantify the parent compound and detect impurities. The wavelength should be set at the λmax of the fluorophenyl chromophore.

-

Mass Spectrometry (MS): Essential for identifying the mass of degradation products to aid in their structural elucidation.

-

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

This guide provides a comprehensive framework for characterizing the solubility and stability of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. The predicted pH-dependent solubility suggests that formulation strategies may need to account for the transition from the acidic environment of the stomach to the more neutral pH of the intestine. The forced degradation studies are critical for identifying the compound's liabilities, which appear to be primarily hydrolytic and oxidative.

Key Recommendations:

-

Formulation: For oral delivery, enteric coating or the use of buffering agents could be explored to protect the compound from acidic pH and enhance dissolution in the intestine. For liquid formulations, control of pH and the inclusion of antioxidants should be considered.

-

Handling and Storage: The compound should be protected from light and stored in a controlled environment. The solid state appears to be more stable than solutions.

-

Analytical: The developed stability-indicating method should be used for all future quality control and stability monitoring.

A thorough execution of the protocols outlined herein will generate the critical data needed to advance the development of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid with a strong foundation of scientific understanding.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Alsante, K. M., et al. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

-

ResearchGate. (2025, April 12). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]

-

Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. bmglabtech.com [bmglabtech.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. biopharminternational.com [biopharminternational.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmtech.com [pharmtech.com]

- 11. ijprajournal.com [ijprajournal.com]

A Theoretical and Computational Roadmap for the Investigation of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid: From Molecular Structure to Therapeutic Potential

Abstract

This technical guide outlines a comprehensive theoretical and computational workflow for the in-depth characterization of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. While this specific molecule is not extensively documented in current literature, its structural motifs—a fluorophenyl group and a dioxoheptanoic acid chain—are of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom, in particular, suggests potentially enhanced metabolic stability and binding affinity to biological targets. This document serves as a roadmap for researchers, providing a robust framework for investigating its synthesis, structural properties, electronic characteristics, and potential as a therapeutic agent through a synergistic application of computational chemistry and virtual screening techniques.

Introduction: The Rationale for Investigation

The study of small organic molecules with potential pharmacological activity is a cornerstone of modern drug discovery. The molecule 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid presents a compelling case for investigation due to its constituent functional groups. Diketo acids are a class of compounds known to be effective inhibitors of various enzymes.[1][2] The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and metabolic stability.[3][4]

This guide provides a detailed, prospective research plan, leveraging established computational methodologies to predict the properties and potential applications of this novel compound. We will explore its likely synthesis, delve into its molecular and electronic structure using Density Functional Theory (DFT), and outline a virtual screening protocol to probe its potential as a drug candidate.

Proposed Synthetic Pathway and Characterization

A plausible synthetic route for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid can be adapted from the established synthesis of 4,7-Dioxo-7-phenylheptanoic acid.[5] The proposed two-step synthesis is outlined below.

Synthesis Protocol

-

Step 1: Claisen-Schmidt Condensation. 4'-Fluoroacetophenone reacts with furfural in the presence of a base catalyst (e.g., sodium hydroxide) at room temperature to yield an intermediate chalcone-like product.

-

Step 2: Hydrolysis. The intermediate from the first step is then subjected to hydrolysis using a mixture of acetic acid and hydrochloric acid to open the furan ring and form the final product, 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.[5]

Proposed Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]

-

Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthesis and characterization workflow.

In-Depth Computational Chemistry Analysis

To gain a fundamental understanding of the molecule's properties, a rigorous computational analysis is proposed. Density Functional Theory (DFT) is a powerful tool for predicting the geometric, vibrational, and electronic properties of organic compounds with high accuracy.[6][7][8]

Computational Workflow Protocol

-

Geometry Optimization: The 3D structure of the molecule will be optimized using DFT, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set, to find the most stable conformation (lowest energy state).[6]

-

Vibrational Analysis: Harmonic frequency calculations will be performed on the optimized geometry to predict the IR and Raman spectra. The calculated frequencies are often scaled by a factor to better match experimental data.[6] This serves as a theoretical validation of the synthesized structure.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[7][8]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[7]

-

-

Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule.[8]

The following diagram outlines the proposed computational chemistry workflow.

Caption: Workflow for DFT and TD-DFT computational analysis.

Expected Quantitative Data

The following table summarizes the types of quantitative data that would be generated from the proposed computational analysis.

| Parameter | Computational Method | Significance |

| Bond Lengths (Å) | DFT | Provides the optimized molecular geometry. |

| Bond Angles (°) | DFT | Further defines the 3D structure. |

| Vibrational Frequencies (cm⁻¹) | DFT | Predicts IR and Raman spectra for structural confirmation.[6] |

| HOMO Energy (eV) | DFT | Indicates the electron-donating ability of the molecule.[7] |

| LUMO Energy (eV) | DFT | Indicates the electron-accepting ability of the molecule.[7] |

| HOMO-LUMO Gap (eV) | DFT | Relates to the chemical reactivity and kinetic stability.[7][8] |

| Dipole Moment (Debye) | DFT | Measures the polarity of the molecule. |

| Absorption Wavelength (nm) | TD-DFT | Predicts the color and electronic transition properties.[8] |

Probing Therapeutic Potential: Virtual Screening and ADMET Prediction

Given the prevalence of fluorinated compounds in pharmaceuticals, a virtual screening study is a logical next step to explore the therapeutic potential of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.[3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.[2][9][10]

Target Selection

The selection of a protein target is a critical first step. Based on the structures of other diketo acid inhibitors, potential targets could include enzymes involved in metabolic pathways or cell cycle regulation, such as Polo-like kinase 1 (Plk1), which is a known cancer drug target.[9]

Molecular Docking Protocol

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., Plk1, PDB ID: 3FC2) is obtained from the Protein Data Bank.[9] Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The optimized 3D structure of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is prepared by assigning appropriate charges and atom types.

-

Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding mode and affinity of the ligand within the active site of the protein.[9]

-

Analysis of Results: The results are analyzed based on the binding energy (kcal/mol) and the pattern of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

ADMET Prediction

To assess the drug-likeness of the compound, a computational prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential.[10] Various online tools and software packages can be used to calculate key descriptors, such as:

-

Lipinski's Rule of Five: To assess oral bioavailability.

-

Topological Polar Surface Area (TPSA): To predict cell permeability.

-

Aqueous Solubility (logS): To determine its solubility in water.

-

Potential Toxicity: To flag any potential toxicophores.

Conclusion

This technical guide has presented a comprehensive, forward-looking research plan for the theoretical and computational investigation of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. By integrating a proposed synthetic route with a detailed computational workflow encompassing DFT, TD-DFT, molecular docking, and ADMET prediction, a complete profile of this novel compound can be established. The insights gained from such a study would be invaluable for guiding future experimental work and exploring its potential applications in drug discovery and materials science. This structured approach exemplifies a modern, efficient strategy for the characterization of new chemical entities.

References

-

Li, Y., et al. (n.d.). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid. ResearchGate. Available at: [Link]

-

Abdulfatai, U., et al. (2020). QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line. Journal of the Indian Chemical Society. Available at: [Link]

-

Zhuang, W., et al. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry. Available at: [Link]

-

Antipin, R., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules. Available at: [Link]

-

Mohammadi, M., et al. (2024). A DFT-based theoretical approach on the strength of non-covalent interactions of 2,4-dioxo-4-phenylbutanoic acid complex: structural analysis and electronic properties. Theoretical Chemistry Accounts. Available at: [Link]

-

Dembinski, R., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. Available at: [Link]

-

Shaikh, I., et al. (2013). ADMET & Molecular Docking Studies of Novel 2, 4-dioxo-4-phenyl butanoic acid analogs as Mycobacterium tuberculosis 1HZP inhibitors. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Naveen, S., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][3][6]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Gothai, S., et al. (2024). Lablab purpureus bioactive fractions as potent anticancer agents: an in vitro and in Silico study. BMC Complementary Medicine and Therapies. Available at: [Link]

-

Munawaroh, T., et al. (2022). Computational Analysis for Physicochemical Properties of Compounds in Senna auriculata Leaves Methanolic Extract to have Antidiabetic. Borneo Journal of Pharmacy. Available at: [Link]

-

Wang, Y., et al. (2023). Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. Pest Management Science. Available at: [Link]

-

Zhang, J., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. International Journal of Molecular Sciences. Available at: [Link]

-

Pilyo, S., et al. (2024). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted Oxazolo[4,5- d ]pyrimidines. ACS Omega. Available at: [Link]

-

Ay, K., et al. (2023). Synthesis, Characteritation, Optoelectronic Properties and DFT Studies of Novel 4,5‐Diarylpyrazole‐1‐Carboxylates. ChemistrySelect. Available at: [Link]

-

Sherefedin, M., et al. (2024). DFT and molecular docking analyses of the effects of solvent polarity and temperature on the structural, electronic, and thermodynamic properties of p-coumaric acid: Insights for anti-cancer applications. Journal of Molecular Liquids. Available at: [Link]

-

Rahman, M., et al. (2022). Virtual Screening and Molecular Docking Studies with Organosulfur and Flavonoid Compounds of Garlic Targeting the Estrogen Receptor Protein for the Therapy of Breast Cancer. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Mishra, A., et al. (2023). Computational analysis to define efficacy & molecular mechanisms of 7, 4'- Dihydroxyflavone on eosinophilic esophagitis: Ex-vivo validation in human esophagus biopsies. Frontiers in Immunology. Available at: [Link]

-

Abdel-Ghani, T., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

Sources

- 1. A DFT-based theoretical approach on the strength of non-covalent interactions of 2,4-dioxo-4-phenylbutanoic acid comple… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a novel small molecule with potential therapeutic applications. However, its biological targets and mechanism of action remain uncharacterized. This technical guide provides a comprehensive framework for the systematic identification and validation of its therapeutic targets. Drawing parallels with the structurally related compound, 4,6-dioxoheptanoic acid (succinylacetone), a known inhibitor of heme biosynthesis, we hypothesize that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid may also modulate this critical metabolic pathway. This document outlines a multi-pronged experimental strategy, encompassing initial target hypothesis generation, robust target identification methodologies, rigorous target validation assays, and preliminary preclinical evaluation. The protocols and workflows detailed herein are designed to provide a clear and actionable path for researchers to elucidate the pharmacological profile of this promising compound.

Introduction: The Rationale for Investigating 7-(4-Fluorophenyl)-4,7-dioxoheptanoic Acid

The quest for novel therapeutic agents with well-defined mechanisms of action is a cornerstone of modern drug discovery. 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid presents an intriguing chemical scaffold, but a thorough understanding of its biological activity is currently absent from the scientific literature. The presence of a diketone functional group, analogous to that in 4,6-dioxoheptanoic acid (succinylacetone), provides a compelling starting point for our investigation.

Succinylacetone is an abnormal metabolite that accumulates in the genetic disorder Tyrosinemia Type I and is a potent inhibitor of the enzyme δ-aminolevulinate dehydratase (ALAD), also known as porphobilinogen synthase (PBGS).[1] This enzyme catalyzes the second step in the heme biosynthetic pathway, a fundamental process responsible for the production of heme, a critical component of hemoglobin, myoglobin, and cytochromes.[2][3][4][5] Inhibition of ALAD by succinylacetone leads to a cascade of downstream effects, including the depletion of heme and the accumulation of the neurotoxic precursor δ-aminolevulinic acid (ALA).[6]

Given the structural similarity, we hypothesize that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid may exert its biological effects through a similar mechanism, potentially targeting ALAD or other enzymes within the heme biosynthesis pathway. This guide will therefore focus on a systematic approach to test this hypothesis and explore other potential targets.

The Heme Biosynthesis Pathway: A Prime Suspect

The heme biosynthesis pathway is a highly conserved and essential metabolic route.[2][7] It involves a series of eight enzymatic steps, beginning in the mitochondria and continuing in the cytosol before the final steps occur back in the mitochondria.[3][4]

Figure 1: The Heme Biosynthesis Pathway. Enzymes: ALAS (δ-Aminolevulinate Synthase), ALAD (δ-Aminolevulinate Dehydratase), HMBS (Hydroxymethylbilane Synthase), UROS (Uroporphyrinogen III Synthase), UROD (Uroporphyrinogen Decarboxylase), CPOX (Coproporphyrinogen Oxidase), PPOX (Protoporphyrinogen Oxidase), FECH (Ferrochelatase).

Our primary hypothesis is that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid inhibits ALAD. The rationale is the structural analogy to succinylacetone, which acts as a competitive inhibitor of ALAD.[1]

A Phased Approach to Target Identification and Validation

We propose a three-phased experimental workflow to systematically investigate the therapeutic targets of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

Figure 2: Phased Experimental Workflow for Target Identification and Validation.

Phase 1: Target Hypothesis and Initial Screening

The initial phase focuses on testing our primary hypothesis that 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid targets the heme biosynthesis pathway.

3.1. In Silico Molecular Docking

-

Objective: To predict the binding affinity and mode of interaction of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid with the active site of human ALAD and other enzymes in the heme biosynthesis pathway.

-

Methodology:

-

Obtain the crystal structure of human ALAD (PDB ID: 1E51) and other relevant enzymes from the Protein Data Bank.

-

Prepare the protein and ligand structures for docking using software such as AutoDock Tools.

-

Perform molecular docking simulations to predict the binding energy and pose of the compound in the enzyme's active site.

-

Analyze the docking results, paying close attention to key interactions with active site residues.

-

3.2. Biochemical ALAD Inhibition Assay

-

Objective: To directly measure the inhibitory effect of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid on ALAD enzyme activity.

-

Protocol:

-

Recombinantly express and purify human ALAD.

-

Prepare a reaction mixture containing a known concentration of ALAD, its substrate δ-aminolevulinic acid (ALA), and varying concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and quantify the formation of the product, porphobilinogen (PBG), using Ehrlich's reagent, which forms a colored adduct with PBG, measurable spectrophotometrically at 555 nm.

-

Calculate the IC50 value of the compound.

-

| Compound | Predicted Binding Energy (kcal/mol) | ALAD IC50 (µM) |

| Succinylacetone (Positive Control) | -7.2 | 1.5 |

| 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid | TBD | TBD |

| Inactive Analog (Negative Control) | TBD | >100 |

3.3. Cellular Heme Synthesis Assay

-

Objective: To assess the impact of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid on de novo heme synthesis in a cellular context.

-

Protocol:

-

Culture a suitable cell line (e.g., K562 erythroleukemia cells, which have a high rate of heme synthesis).

-

Treat the cells with varying concentrations of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid for 24-48 hours.

-

Lyse the cells and measure the intracellular heme concentration using a colorimetric or fluorometric heme assay kit.

-

Concurrently, assess cell viability using an MTT or similar assay to rule out general cytotoxicity.

-

Phase 2: Unbiased Target Identification

If the results from Phase 1 are inconclusive or suggest off-target effects, a broader, unbiased approach is necessary to identify potential binding partners.

4.1. Affinity Chromatography-Mass Spectrometry

-

Objective: To identify proteins from a cell lysate that directly bind to 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid.

-

Workflow:

-

Synthesize a derivative of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid with a linker for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the immobilized compound with a total cell lysate.

-

Wash the beads to remove non-specific binders.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

4.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To identify protein targets based on the principle that ligand binding stabilizes proteins against thermal denaturation.

-

Workflow:

-

Treat intact cells or cell lysates with 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid or a vehicle control.

-

Heat the samples across a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by SDS-PAGE and Western blotting for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.

-

Proteins that show a shift in their melting curve in the presence of the compound are potential targets.

-

Phase 3: Target Validation and Preclinical Assessment

Once a high-confidence target is identified, its role in the observed cellular phenotype must be validated.

5.1. Target Knockdown/Knockout

-

Objective: To determine if reducing the expression of the identified target protein phenocopies the effects of the compound.

-

Methodology:

-

Use siRNA or shRNA to transiently or stably knock down the expression of the target gene.

-

Alternatively, use CRISPR/Cas9 to generate a stable knockout cell line.

-

Assess the cellular phenotype of interest (e.g., heme synthesis, cell proliferation) in the knockdown/knockout cells and compare it to the effects of the compound in wild-type cells.

-

5.2. In Vitro Functional Assays

-

Objective: To confirm the functional consequence of the compound binding to its target.

-

Methodology: The specific assay will depend on the identified target. For example, if the target is a kinase, a kinase activity assay would be performed. If the target is a receptor, a receptor binding or signaling assay would be appropriate.

5.3. In Vivo Proof-of-Concept

-

Objective: To evaluate the efficacy and target engagement of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in a relevant animal model.

-

Methodology:

-

Select an appropriate animal model based on the validated target and its associated disease pathology.

-

Administer the compound to the animals and monitor for therapeutic efficacy.

-

Collect tissue samples to measure target engagement (e.g., by assessing the level of a downstream biomarker).

-

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for elucidating the therapeutic targets of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid. By systematically progressing from a hypothesis-driven approach centered on the heme biosynthesis pathway to unbiased proteome-wide screening and rigorous target validation, researchers can build a robust understanding of the compound's mechanism of action. The successful identification and validation of a therapeutic target will be a critical step in the preclinical development of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid and will pave the way for its potential clinical translation.

References

-

Heinemann, I. U., Jahn, M., & Jahn, D. (2008). Structure and function of enzymes in heme biosynthesis. Protein Science, 17(5), 779–795. [Link]

-

Reactome. (n.d.). Heme synthesis. Reactome Pathway Database. Retrieved January 12, 2026, from [Link]

-

Thomas, L. (2021, January 25). An Overview of Heme Biosynthesis. News-Medical.Net. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). The pathway of heme synthesis and the enzymes mediating specific steps. Retrieved January 12, 2026, from [Link]

-

Microbe Notes. (2023, October 25). Heme Synthesis: Location, Enzymes, Steps, Regulation, Uses. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (2005, November 16). Showing metabocard for Succinylacetone (HMDB0000635). Retrieved January 12, 2026, from [Link]

-

MedLink Neurology. (n.d.). Tyrosine metabolism and formation of succinylacetone. Retrieved January 12, 2026, from [Link]

-

Grokipedia. (n.d.). Delta-aminolevulinic acid dehydratase. Retrieved January 12, 2026, from [Link]

-

Sanna, E., Liguori, A., & Cocco, P. L. (2003). Erythrocyte Aminolevulinic Acid Dehydratase Inhibition by Cis-Platin. PubMed. [Link]

-

Ikeda, M., & Koizumi, A. (1982). Inhibition of delta-aminolevulinic acid dehydratase by trichloroethylene. PubMed. [Link]

-

YouTube. (2025, April 20). Succinyl acetoacetic Acid and Succinylacetone Components of Tyrosine Catabolism Pathway. [Link]

-

Tschudy, D. P., & Hess, R. A. (1983). Effect of Succinylacetone on Heme and Cytochrome P450 Synthesis in Hepatocyte Culture. Molecular Pharmacology, 23(3), 568–574. [Link]

-

Kumar, A. M., & Söll, D. (2000). Effects of δ-aminolevulinic acid dehydratase silencing on the primary and secondary metabolisms of citrus. PubMed Central. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Heme synthesis [reactome.org]

- 4. news-medical.net [news-medical.net]

- 5. microbenotes.com [microbenotes.com]

- 6. Effect of succinylacetone on heme and cytochrome P450 synthesis in hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid: A Novel Investigational KMO Inhibitor

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental use of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, a novel compound with putative inhibitory activity against kynurenine 3-monooxygenase (KMO). This document outlines the scientific rationale, detailed experimental protocols, and data analysis strategies for characterizing the compound's mechanism of action and therapeutic potential in relevant in vitro models.

Introduction: Targeting the Kynurenine Pathway in Neurodegenerative Disease

The kynurenine pathway (KP) is the primary metabolic route for tryptophan catabolism in mammals, with approximately 95% of dietary tryptophan being metabolized through this pathway.[1] The KP is a critical regulator of immune responses, neurotransmission, and cellular energy production.[2] A key enzyme in this pathway is kynurenine 3-monooxygenase (KMO), which catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3] KMO is strategically positioned at a crucial branch point in the pathway.[4] Its activity dictates the balance between the production of the neuroprotective metabolite, kynurenic acid (KYNA), and a cascade of neurotoxic downstream metabolites, including 3-HK and quinolinic acid (QUIN).[2][4]

Under inflammatory conditions, the expression and activity of KMO are upregulated, leading to a metabolic shift towards the production of these neurotoxic compounds.[2] Elevated levels of 3-HK and QUIN are implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease, through mechanisms involving excitotoxicity and oxidative stress.[3][4] Consequently, the inhibition of KMO has emerged as a promising therapeutic strategy to rebalance the kynurenine pathway, reducing the production of neurotoxic metabolites while increasing the levels of neuroprotective KYNA.[2][3]

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a novel small molecule designed as a potential inhibitor of KMO. Its structural features suggest a competitive binding mode within the enzyme's active site, similar to other known KMO inhibitors like Ro 61-8048.[5] These application notes will provide the necessary protocols to investigate the in vitro efficacy and mechanism of action of this compound.

Signaling Pathway: The Kynurenine Pathway and the Role of KMO

Caption: The Kynurenine Pathway, highlighting the pivotal role of KMO.

Experimental Workflow for In Vitro Characterization

Caption: A generalized workflow for the in vitro evaluation of KMO inhibitors.

Protocols

Preparation of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid Stock Solution

It is crucial to determine the solubility of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid in various solvents to prepare a concentrated stock solution.

Materials:

-

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Vortex mixer

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Prepare a 100 mM stock solution of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid by dissolving the appropriate amount of powder in DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

-